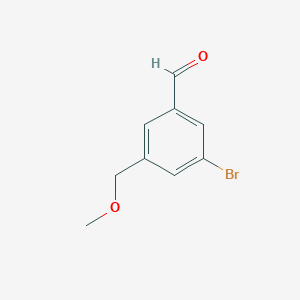

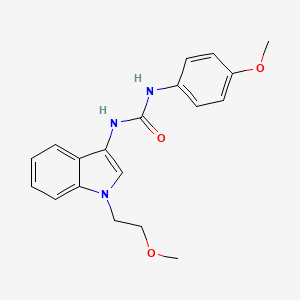

甲酮 CAS No. 339020-32-5](/img/structure/B2486816.png)

[4-氨基-2-(叔丁氨基)-1,3-噻唑-5-基](4-溴苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to [4−Amino−2−(tert−butylamino)−1,3−thiazol−5−yl](4−bromophenyl)methanone, typically involves multi-step chemical reactions. These reactions may include condensation, bromination, and functionalization steps to introduce specific substituents into the thiazole core. For instance, Shahana and Yardily (2020) describe the synthesis of thiazole derivatives and their characterization using spectroscopic methods such as UV, IR, NMR, and mass spectrometry, highlighting the complexity and precision required in synthesizing these compounds (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often analyzed using density functional theory (DFT) calculations, which provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compound. These analyses help in understanding the structural stability and reactivity of the compound under different conditions. The study by Shahana and Yardily (2020) also discusses the impact of substituent groups on the molecular structure, indicating how structural changes affect the compound's properties (Shahana & Yardily, 2020).

科学研究应用

神经保护应用

与4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl甲酮结构相似的化合物已被探索其神经保护性质。例如,与该化合物相关的抗氧化剂被发现在缺氧条件下防止星形胶质细胞ATP水平下降,并在模拟脑瘫相关脑损伤的小鼠模型中表现出强大的神经保护效果(Largeron et al., 2001)。

抗雌激素活性

另一项研究专注于合成与4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl甲酮结构相似的化合物,并调查它们的抗雌激素活性。研究结果表明,这些化合物具有高结合亲和力,超过雌二醇,并在体内表现出强大的抗雌激素活性(Jones et al., 1979)。

代谢途径和毒性

对结构类似噻唑的代谢研究显示,形成有毒代谢物,如硫代胺,作为环裂解产物。这些代谢物与小鼠的肾脏或肝脏毒性相关联,为这些化合物的毒理学方面和代谢途径提供了见解(Mizutani et al., 1994)。

肾上腺素受体活性

对氨基卤代苯基氨基乙醇的研究,这些化合物与所讨论的化合物具有相似的结构特征,揭示了具有强大β2-模拟活性和β1-阻滞作用的物质,表明它们在治疗支气管肌肉相关疾病方面具有潜在的治疗用途(Engelhardt, 1984)。

新型抗精神病药物

与4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl甲酮结构相关的化合物,如(5-氨基-1,3-二甲基-1H-吡唑-4-基)(2-氟苯基)甲酮,已被确定为具有独特药理特性的潜在抗精神病药物,与已知抗精神病药物不同,表明它们在治疗精神疾病方面具有潜力(Wise et al., 1986)。

上述研究突出了与4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl甲酮结构相关的化合物在科学研究应用和潜在治疗用途方面的多样性,从神经保护和抗雌激素性质到对代谢途径的见解,以及用于神经和精神疾病的潜在新型治疗药物。

作用机制

Target of Action

The primary target of the compound 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction may result in changes to the protein’s function, potentially influencing cell cycle regulation .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to cell cycle regulation and DNA damage response . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone’s action would likely be related to its impact on its target, the Serine/threonine-protein kinase Chk1 . By influencing the function of this protein, the compound could potentially affect cell cycle progression and the cellular response to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its target and exerts its effects .

属性

IUPAC Name |

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIGSMVOZIFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)

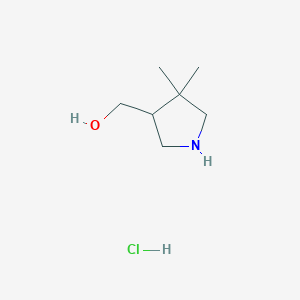

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)